molecular formula C16H14Cl3NO2 B7644793 N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide

Cat. No. B7644793
M. Wt: 358.6 g/mol
InChI Key: BDHUMOOKICGODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide, commonly known as DCM, is a synthetic compound that belongs to the class of herbicides. DCM is widely used in agricultural practices to control the growth of weeds in crops. It was first synthesized in the 1960s, and since then, it has been extensively studied for its effectiveness and safety in various applications.

Mechanism of Action

DCM works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of amino acids in plants. This leads to the accumulation of toxic metabolites in the plant cells, ultimately resulting in the death of the plant.
Biochemical and physiological effects:
DCM has been found to have a low toxicity profile in mammals. It is rapidly metabolized and excreted from the body, with no significant accumulation in the tissues. However, long-term exposure to DCM has been associated with some adverse effects, including liver and kidney damage.

Advantages and Limitations for Lab Experiments

DCM is widely used in laboratory experiments as a tool for studying the biosynthesis of amino acids in plants. It is a potent inhibitor of acetolactate synthase and can be used to study the effects of amino acid depletion on plant growth and development. However, DCM has some limitations in laboratory experiments, including its low solubility in water, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on DCM. One area of interest is the development of new herbicides based on the structure of DCM. Another area is the study of the mechanism of action of DCM in cancer cells, which could lead to the development of new cancer therapies. Finally, further research is needed to better understand the long-term effects of DCM exposure on human health and the environment.

Synthesis Methods

DCM is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with N-methyl-N-(4-chlorobenzyl)amine in the presence of a catalyst. The resulting compound is then purified through a series of processes to obtain the final product.

Scientific Research Applications

DCM has been extensively studied for its effectiveness as a herbicide in agricultural practices. It has been found to be highly effective in controlling the growth of weeds in various crops, including corn, soybean, and cotton. DCM has also been studied for its potential use in the treatment of certain types of cancer. It has been found to inhibit the growth of cancer cells in vitro and in animal models.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3NO2/c1-20(9-11-2-4-12(17)5-3-11)16(21)10-22-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUMOOKICGODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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